3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol . This compound is characterized by the presence of a fluorophenyl group, an ethylamino group, and a propanol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-fluorophenyl ethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[1-(3-Fluorophenyl)ethyl]amino}propanone.
Reduction: Formation of 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the ethylamino and propanol groups contribute to its overall pharmacokinetic properties. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(4-Fluorophenyl)ethyl]amino}propan-1-ol
- 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol
- 3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol
Uniqueness
3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C11H16FNO |
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Molecular Weight |
197.25 g/mol |
IUPAC Name |
3-[1-(3-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-9(13-6-3-7-14)10-4-2-5-11(12)8-10/h2,4-5,8-9,13-14H,3,6-7H2,1H3 |
InChI Key |
JEZSFZUOQCSMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NCCCO |
Origin of Product |
United States |
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